molecular formula C14H14BrNO3 B2882068 5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide CAS No. 1351585-17-5

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide

Cat. No.: B2882068
CAS No.: 1351585-17-5
M. Wt: 324.174
InChI Key: GVZQIQQDSWOJOQ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Formation of Carboxamide: The brominated furan is then reacted with 2-hydroxy-2-phenylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Industry: The compound’s derivatives are studied for their potential use as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with different substituents, showing varied biological activities.

    2-furoic acid derivatives: Compounds with a furan ring and carboxylic acid group, used in various chemical and biological applications.

Uniqueness

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, hydroxyl group, and carboxamide linkage makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZQIQQDSWOJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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